3-Bromo-4-nitrophthalide
Description
3-Bromo-4-nitrophthalide is a bicyclic aromatic compound featuring a phthalide core (a γ-lactone of phthalic acid) substituted with a bromine atom at position 3 and a nitro group at position 3. The phthalide scaffold is notable for its biological and synthetic relevance, particularly in medicinal chemistry and materials science. The bromine atom introduces steric bulk and serves as a handle for further functionalization (e.g., cross-coupling reactions), while the nitro group enhances electrophilicity and influences electronic properties via its strong electron-withdrawing nature .
Properties
Molecular Formula |
C8H4BrNO4 |
|---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
3-bromo-4-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-7-6-4(8(11)14-7)2-1-3-5(6)10(12)13/h1-3,7H |
InChI Key |
DJMRVQFVMPUTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)Br)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-Bromo-4-nitrophthalide with analogous 3-bromo-substituted aromatic compounds, emphasizing substituent effects on reactivity, stability, and applications.
2.1. Substituent Position and Electronic Effects
The positions of bromine and nitro groups significantly alter electronic distribution. For example:
- This compound : The nitro group at position 4 directs electrophilic substitution to the ortho/para positions relative to itself, while the bromine at position 3 may sterically hinder reactions at adjacent sites.
- 3-Bromo-4-chlorobenzoic acid : The chloro group (weaker electron-withdrawing than nitro) reduces acidity compared to nitro-substituted analogs. The carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents .
- 3-Bromo-4-fluorobenzaldehyde : The fluorine atom (electron-withdrawing via inductive effects) increases electrophilicity at the aldehyde group, making it more reactive toward nucleophilic additions than nitro-substituted phthalides .
2.2. Functional Group Diversity
The table below highlights key differences in functional groups and their implications:
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